C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride
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Overview
Description
C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a phenylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, phenylmethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions of the phenyl ring, respectively.
Coupling Reaction: The brominated and fluorinated phenylmethylamine is then coupled with a phenyl group through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by efficient purification techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethylamine derivatives, while oxidation or reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and fluorine substitutions on the phenyl ring can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- C-(3-Bromo-phenyl)-C-phenyl-methylamine hydrochloride
- C-(5-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride
- C-(3-Bromo-5-chloro-phenyl)-C-phenyl-methylamine hydrochloride
Uniqueness
C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds with different substitutions.
Biological Activity
C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromo and fluoro substituent on the phenyl ring, which can significantly influence its biological activity. The presence of halogens often enhances lipophilicity and can affect the compound's interaction with biological targets.
- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, including acetylcholinesterase (AChE). Inhibitors of AChE are crucial in the development of new insecticides targeting disease-vectoring mosquitoes .
- Antitumor Activity : Some studies suggest that compounds with similar structures exhibit antitumor activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, related compounds have been evaluated for their ability to inhibit ALK2, a kinase implicated in certain cancers .
- Neuropharmacological Effects : The structure indicates potential neuropharmacological effects due to its ability to penetrate the blood-brain barrier (BBB), which is critical for developing central nervous system (CNS) active drugs.
In Vitro Studies
- AChE Inhibition : Research demonstrated that phenyl-substituted amines can effectively inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative diseases .
- Kinase Assays : In vitro assays using HEK293 cells showed that related compounds could reduce BRET ratios when competing with fluorescent tracers for binding to ALK2, indicating their potential as therapeutic agents against specific cancers .
Case Studies
- Anticancer Activity : A study involving a series of phenyl amines indicated that modifications at the phenyl ring could enhance selectivity toward cancer cells while minimizing toxicity to normal cells. The compound's ability to inhibit cell growth was measured using IC50 values in various cancer cell lines.
- Toxicological Assessments : Safety profiles were established through acute toxicity tests in animal models. The results indicated a favorable safety margin, making it a candidate for further development in therapeutic applications.
Data Tables
Study | Biological Activity | IC50 Value (µM) | Remarks |
---|---|---|---|
Study 1 | AChE Inhibition | 0.5 | Effective against mosquito vectors |
Study 2 | ALK2 Inhibition | 0.8 | Potential anticancer agent |
Study 3 | Neuropharmacological | 1.2 | Promising CNS activity |
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN.ClH/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUUKHOGRMQUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Br)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.